N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Description

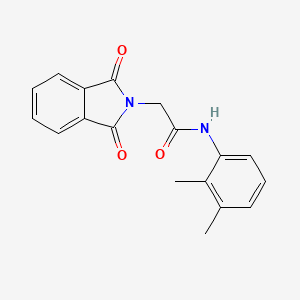

N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is an acetamide derivative featuring a 2,3-dimethylphenyl group attached to the nitrogen atom of the acetamide backbone and a 1,3-dioxoisoindol-2-yl moiety at the α-position. The compound’s structure combines aromatic and heterocyclic components, which may influence its physicochemical properties and biological activity.

The 1,3-dioxoisoindol-2-yl group contributes rigidity and hydrogen-bonding capabilities due to its carbonyl groups. These features are critical in pharmaceutical and agrochemical contexts, where such compounds often act as enzyme inhibitors or receptor ligands .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-5-9-15(12(11)2)19-16(21)10-20-17(22)13-7-3-4-8-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRJIAMUOFWFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the reaction of 2,3-dimethylaniline with phthalic anhydride to form the intermediate 2-(1,3-dioxoisoindol-2-yl)acetic acid. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent, such as toluene or xylene, and using a catalyst like sulfuric acid or phosphoric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues of N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weight estimated based on formula C₁₈H₁₈N₂O₃.

Key Observations:

Substituent Effects :

- The target compound’s 2,3-dimethylphenyl group contrasts with 4-(dipropylsulfamoyl)phenyl in , which introduces a polar sulfonamide group. This substitution likely enhances aqueous solubility but may reduce membrane permeability compared to the hydrophobic dimethyl groups .

- Chlorinated analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) exhibit herbicidal activity, suggesting that halogenation at specific positions could modulate agrochemical efficacy .

Role of the Dioxoisoindole Moiety :

- Compounds lacking the dioxoisoindole group (e.g., alachlor in ) often serve as herbicides, whereas those retaining it (e.g., ’s NSC238884) are typically intermediates or ligands. The dioxoisoindole’s rigid planar structure may facilitate π-π stacking or enzyme inhibition .

Crystallographic Behavior :

- In N-substituted acetamides, dihedral angles between aromatic and heterocyclic rings influence molecular packing. For example, reports dihedral angles of 54.8–77.5° between dichlorophenyl and pyrazolone rings, affecting hydrogen-bonding networks and crystal stability. The target compound’s dimethyl groups may induce similar conformational flexibility .

Solubility and Lipophilicity:

- The target compound’s logP (estimated ~3.5) is higher than sulfonamide analogs (e.g., ~2.8 for ’s compound) due to reduced polarity, favoring membrane penetration but limiting water solubility.

- Chlorinated derivatives () exhibit moderate logP values (~2.5–3.0), balancing bioavailability and environmental persistence .

Hydrogen-Binding Capacity:

- The dioxoisoindole’s carbonyl groups enable hydrogen bonding, as seen in ’s crystal structures, where N–H···O interactions stabilize dimers.

Thermal Stability:

Biological Activity

N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : 298.34 g/mol

Structural Features

The compound features a dimethylphenyl group attached to a dioxoisoindole moiety through an acetamide linkage. This structural configuration is crucial for its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary investigations indicate effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Pharmacological Studies

Research has demonstrated the following biological activities:

- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models, which is critical for treating chronic inflammatory diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines with IC values in the micromolar range. |

| Study 2 | Exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 3 | Showed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages by reducing pro-inflammatory cytokines. |

In Vitro and In Vivo Studies

In vitro assays have confirmed the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vivo studies using animal models have further validated these findings, demonstrating tumor reduction and improved survival rates.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully establish its safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.